molecular formula C7H14Cl2N4 B1402497 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride CAS No. 1361116-16-6

4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

Cat. No.: B1402497
CAS No.: 1361116-16-6
M. Wt: 225.12 g/mol
InChI Key: BWIFZFGGCXONMJ-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and a pyrrolidine moiety, which is a five-membered saturated ring containing one nitrogen atom.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methyl-1,2,4-triazole and 3-pyrrolidinylamine as starting materials.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the triazole and pyrrolidine moieties. This can be achieved through a condensation reaction under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce functional groups within the compound.

  • Substitution: Substitution reactions can occur at various positions on the triazole and pyrrolidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution Products: Derivatives with different substituents on the triazole and pyrrolidine rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent. Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride exerts its effects involves binding to specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety enhances the compound's ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 4-Methyl-3-(pyrrolidin-1-yl)-4H-1,2,4-triazole dihydrochloride: Similar structure but with a different pyrrolidine ring.

  • 4-Methyl-3-(piperidin-3-yl)-4H-1,2,4-triazole dihydrochloride: Similar triazole ring but with a six-membered piperidine ring instead of pyrrolidine.

Uniqueness: The presence of the pyrrolidine ring in 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride provides unique chemical and biological properties compared to similar compounds. This ring structure enhances the compound's ability to interact with biological targets and improves its pharmacokinetic properties.

Properties

IUPAC Name

4-methyl-3-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-2-3-8-4-6;;/h5-6,8H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIFZFGGCXONMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361116-16-6
Record name 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
Reactant of Route 2
4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
Reactant of Route 3
4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
Reactant of Route 4
4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
Reactant of Route 5
4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
Reactant of Route 6
4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

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